molecular formula C25H22BNO2 B13351626 [2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-26-7

[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid

Cat. No.: B13351626
CAS No.: 921198-26-7
M. Wt: 379.3 g/mol
InChI Key: JGICDDIZSPLLGV-UHFFFAOYSA-N
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Description

(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrene moiety and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other aromatic systems .

Biology and Medicine

In biology and medicine, this compound has potential applications as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. It can be used for imaging and detection of biological molecules and processes. Additionally, boronic acid derivatives are known to inhibit serine proteases and other enzymes, making them candidates for drug development .

Industry

In the industrial sector, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties enable the design of materials with specific functionalities and improved performance.

Mechanism of Action

The mechanism of action of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a sensor or inhibitor. The pyrene moiety contributes to its fluorescence properties, enabling visualization and tracking of its interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid . These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

What sets (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid apart is the presence of the pyrene moiety, which imparts unique fluorescence properties. This makes it particularly useful for applications requiring fluorescent labeling and detection. Additionally, the combination of the methylamino group and the boronic acid group enhances its reactivity and versatility in various chemical reactions.

Properties

CAS No.

921198-26-7

Molecular Formula

C25H22BNO2

Molecular Weight

379.3 g/mol

IUPAC Name

[2-[[methyl(pyren-2-ylmethyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C25H22BNO2/c1-27(16-22-5-2-3-8-23(22)26(28)29)15-17-13-20-11-9-18-6-4-7-19-10-12-21(14-17)25(20)24(18)19/h2-14,28-29H,15-16H2,1H3

InChI Key

JGICDDIZSPLLGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)CC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O

Origin of Product

United States

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